4-Amino-3-(4-bromophenoxy)-pyridine
Description
4-Amino-3-(4-bromophenoxy)-pyridine is a pyridine derivative featuring a 4-bromophenoxy substituent at the 3-position and an amino group at the 4-position of the pyridine ring. The amino group contributes to hydrogen bonding and solubility, making it relevant in medicinal chemistry and materials science .
Properties
CAS No. |
509076-64-6 |
|---|---|
Molecular Formula |
C11H9BrN2O |
Molecular Weight |
265.11 g/mol |
IUPAC Name |
3-(4-bromophenoxy)pyridin-4-amine |
InChI |
InChI=1S/C11H9BrN2O/c12-8-1-3-9(4-2-8)15-11-7-14-6-5-10(11)13/h1-7H,(H2,13,14) |
InChI Key |
UVEHPPGZAFCCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CN=C2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-bromophenoxy)-pyridine typically involves the following steps:
Nitration: The starting material, 3-(4-bromophenoxy)-pyridine, undergoes nitration to introduce a nitro group at the 4th position of the pyridine ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(4-bromophenoxy)-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The bromophenoxy group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Amino-3-(4-bromophenoxy)-pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-bromophenoxy)-pyridine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
4-Amino-3-bromopyridine
- Properties : Molecular weight = 193.02 g/mol (calculated); CAS 13534-98-0.
- Applications : Intermediate in pharmaceuticals; used in coupling reactions due to bromine's reactivity .
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine
- Structure : Chlorine at the 2-position and substituted phenyl groups.
- Properties : Molecular weight ranges 466–545 g/mol; melting points 268–287°C.
- Activity : Antimicrobial screening shows moderate efficacy against E. coli and S. aureus (MIC = 12.5–25 µg/mL) .
Key Differences :
- The phenoxy group in 4-Amino-3-(4-bromophenoxy)-pyridine likely increases steric bulk compared to direct halogen substitution, altering binding affinity. Bromine’s larger atomic radius may enhance hydrophobic interactions compared to chlorine .
Analogs with Varied Substituent Positions
3-Bromo-4-aminopyridine
- Synthesis : Prepared via nucleophilic substitution or cross-coupling.
- Applications : Used in metal-catalyzed reactions; lower melting point (∼150°C) due to reduced symmetry .
4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one
- Structure: Bromophenylhydrazono group linked to pyrimidine.
- Properties : Exhibits antifungal activity; dihedral angles between rings influence crystallinity and stability .
Key Differences :
Functional Group Variations
Nitro- and Methoxy-Substituted Pyridines
- Example: 2-Amino-4-(5-(4-nitrophenyl)pyridin-3-yl) derivatives.
- Properties : Nitro groups reduce solubility but increase electrophilicity; methoxy groups enhance π-π stacking.
- Activity : Nitro-substituted compounds show higher antibacterial activity (MIC = 6.25 µg/mL) than brominated analogs .
Key Differences :
- Bromophenoxy groups balance lipophilicity and electronic effects, whereas nitro groups prioritize reactivity, often leading to toxicity concerns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
